molecular formula C16H10BrN3O B15079256 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile CAS No. 302913-50-4

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile

Cat. No.: B15079256
CAS No.: 302913-50-4
M. Wt: 340.17 g/mol
InChI Key: IDTZIEASAICZQL-UHFFFAOYSA-N
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Description

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile is a chemical compound that belongs to the quinazoline family It is characterized by the presence of a bromine atom, a quinazoline ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone.

    Bromination: The quinazoline ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
  • Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Uniqueness

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile is unique due to the presence of the benzonitrile group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

4-((6-Bromo-4-oxo-3(4H)-quinazolinyl)methyl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. Quinazoline derivatives have been extensively studied due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H14BrN3O
  • Molecular Weight : 364.22 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted the cytotoxic effects of quinazoline derivatives against various cancer cell lines. The biological activity of this compound has been evaluated in vitro against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colorectal cancer).

Cytotoxicity Studies

In a study assessing the antiproliferative activity of various quinazoline derivatives, including this compound, the following results were observed:

CompoundCell LineIC50 (µM)
6nA5495.9 ± 1.69
6nSW4802.3 ± 5.91
6nMCF-75.65 ± 2.33

The compound demonstrated significant cytotoxicity, particularly against the A549 cell line, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Specifically, it has been shown to induce apoptosis in a dose-dependent manner in the A549 cell line:

  • Early Apoptosis : At a concentration of 5 µM, approximately 2.61% of cells underwent early apoptosis.
  • Late Apoptosis : The percentage increased to 21.2% at the same concentration.
  • Higher Concentrations : At concentrations of 10 µM and 15 µM, apoptotic death rose to 33.26% and 65.08%, respectively .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinazoline ring significantly influence biological activity:

  • Halogen Substitutions : The presence of halogens at specific positions on the phenyl ring enhances anticancer activity.
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups exhibited improved potency compared to those without such modifications.

This relationship underscores the importance of molecular design in developing effective anticancer agents .

Case Studies

A notable case study involved a series of quinazoline derivatives where structural modifications were made to enhance their anticancer properties:

  • Compound Design : Various substitutions were tested, leading to the identification of compounds with IC50 values significantly lower than standard chemotherapy agents like Cisplatin.
  • Comparative Efficacy : For instance, compound 6n showed superior efficacy compared to Cisplatin in multiple cancer cell lines, suggesting its potential as a lead compound for further development .

Properties

CAS No.

302913-50-4

Molecular Formula

C16H10BrN3O

Molecular Weight

340.17 g/mol

IUPAC Name

4-[(6-bromo-4-oxoquinazolin-3-yl)methyl]benzonitrile

InChI

InChI=1S/C16H10BrN3O/c17-13-5-6-15-14(7-13)16(21)20(10-19-15)9-12-3-1-11(8-18)2-4-12/h1-7,10H,9H2

InChI Key

IDTZIEASAICZQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)C#N

Origin of Product

United States

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